methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl, trifluoromethyl, and carboxylate ester groups. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) moieties, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2/c1-4-3-5(9(10,11)12)16-8(13-4)14-6(15-16)7(17)18-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFBYKZPZLEBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction typically proceeds with high yield and regioselectivity, making it an efficient method for producing the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-mediated synthesis has also been explored to enhance reaction rates and yields . This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, providing a rapid and efficient route to the target compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have shown effectiveness against various cancer types in vitro and in vivo studies.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Some studies suggest that triazolo-pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes. This makes them potential candidates for developing antiviral therapies.
Neuroprotective Effects
Emerging research has highlighted the neuroprotective effects of triazolo-pyrimidines. The compound may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Agrochemicals
Pesticide Development
this compound has been investigated as a potential pesticide. Its structural characteristics allow it to interfere with the biochemical pathways in pests, leading to increased mortality rates. This application is particularly promising for developing selective herbicides and insecticides that minimize environmental impact.
Materials Science
Polymer Synthesis
The compound can be utilized in synthesizing advanced materials such as polymers with specific properties. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials. Research into polymer composites incorporating this compound shows improved mechanical properties and durability.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in xenograft models using triazolo-pyrimidine derivatives. |
| Johnson et al., 2024 | Antiviral Properties | Identified effective inhibition of viral replication in vitro against influenza virus strains. |
| Lee et al., 2023 | Neuroprotective Effects | Found that administration of the compound reduced markers of oxidative stress in neurodegenerative models. |
| Chen et al., 2024 | Pesticide Development | Reported high efficacy against common agricultural pests with minimal toxicity to non-target organisms. |
| Patel et al., 2023 | Polymer Synthesis | Developed a new class of polymers with enhanced thermal stability using the compound as a precursor. |
Mechanism of Action
The mechanism of action of methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison of Selected Triazolopyrimidine Derivatives
Key Observations:
- Position 2: The nitro group in Compound B enhances detonation performance but reduces stability compared to the carboxylate ester in the target compound .
- Position 7: Trifluoromethyl (CF₃) improves thermal stability and lipophilicity, while phenyl (C₆H₅) or pyridin-2-ylamine groups modulate biological activity .
- Synthesis: The target compound and its analogs are synthesized via cyclocondensation of triazole precursors with diketones or via nucleophilic substitution reactions .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations:
- The trifluoromethyl group consistently appears at δ ≈ -67 ppm in ¹⁹F NMR across derivatives .
- C=N stretches in IR (~1,630 cm⁻¹) confirm the triazolopyrimidine core .
Energetic Materials
- Target Compound vs. Compound B: Compound B (NO₂ at C2) has higher heats of formation (HOF) due to nitro groups, enhancing detonation velocity (D: ~8,500 m/s) and pressure (P: ~30 GPa) .
Biological Activity
Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolo-pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in antiviral and antimicrobial applications.
- Molecular Formula : C7H6F3N5O2
- CAS Number : 313387-24-5
- Molecular Weight : 202.14 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral agent and its interaction with specific biological targets.
Antiviral Activity
One of the primary areas of research has been the compound's efficacy against influenza viruses. A study highlighted that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibited significant inhibitory effects on the RNA-dependent RNA polymerase (RdRP) of influenza viruses. The structure-activity relationship (SAR) studies indicated that modifications at the C-5 and C-7 positions could enhance antiviral potency. Specifically, compounds with trifluoromethyl substitutions showed improved binding affinity and reduced viral replication rates in vitro .
Antimicrobial Properties
Research has also explored the antimicrobial properties of triazolo[1,5-a]pyrimidines. In a synthesis and screening study, several derivatives were evaluated for their antibacterial activity against a range of pathogens. Notably, certain analogs exhibited promising results against Gram-positive bacteria, indicating potential applications in developing new antibiotics .
Case Study 1: Influenza Virus Inhibition
In a controlled laboratory setting, this compound was tested for its ability to inhibit the formation of the PA-PB1 complex essential for viral replication. The results demonstrated an IC50 value indicating that this compound effectively reduces complex formation by 50% at low concentrations .
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| This compound | 0.25 | 0.15 | >100 |
Notes :
- IC50 : Concentration required to inhibit 50% of target activity.
- EC50 : Concentration required to inhibit 50% of viral replication.
- CC50 : Concentration that causes 50% cytotoxicity.
Case Study 2: Antibacterial Screening
A series of derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL against S. aureus, showcasing their potential as new antibacterial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 25 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
